molecular formula C29H34O14 B12321232 6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one

6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one

Cat. No.: B12321232
M. Wt: 606.6 g/mol
InChI Key: OXTGLFRGBDFBHI-UHFFFAOYSA-N
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Description

Embinin is a natural product derived from Clematidis Radix Et Rhizoma, a plant belonging to the Ranunculaceae family. It has been identified as a bioactive compound with multiple biological activities, including potential therapeutic effects on lumbar disc herniation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Embinin is typically isolated from natural sources rather than synthesized chemically. The extraction process involves using solvents like methanol or ethanol to obtain the compound from plant materials. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Embinin involves large-scale extraction from Clematidis Radix Et Rhizoma. The plant material is harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification processes to isolate Embinin in its pure form .

Chemical Reactions Analysis

Types of Reactions

Embinin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Embinin has a wide range of scientific research applications:

Mechanism of Action

Embinin exerts its effects through several molecular pathways. It has been shown to activate the cyclic adenosine monophosphate (cAMP) pathway, leading to increased apoptosis of nucleus pulposus cells and promoting neovascularization. These actions contribute to the resorption of lumbar disc herniation .

Comparison with Similar Compounds

Embinin is unique compared to other similar compounds due to its specific biological activities and molecular structure. Similar compounds include:

    Isovitexin: Another flavonoid with antioxidant properties.

    Trans-resveratrol-3-O-β-D-glucopyranoside: Known for its anti-inflammatory effects.

    Tectorigenin: Exhibits anticancer properties.

Embinin stands out due to its specific role in promoting the resorption of nucleus pulposus in lumbar disc herniation, which is not commonly observed in other similar compounds .

Properties

IUPAC Name

6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O14/c1-11-21(32)24(35)26(37)29(40-11)43-28-25(36)22(33)18(10-30)42-27(28)20-16(39-3)9-17-19(23(20)34)14(31)8-15(41-17)12-4-6-13(38-2)7-5-12/h4-9,11,18,21-22,24-30,32-37H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTGLFRGBDFBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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